Bienvenue dans la boutique en ligne BenchChem!

2-(2-Phenylpyrimidin-5-yl)propanoic acid

Chiral Resolution Amino Acid Synthesis Stereochemistry

2-(2-Phenylpyrimidin-5-yl)propanoic acid (CAS 122377-62-2) is a heterocyclic carboxylic acid consisting of a pyrimidine core substituted with a phenyl ring at the 2-position and an α-methylacetic acid (propanoic acid) side chain at the 5-position. It is classified as a pyrimidinyl-arylpropionic acid derivative and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting PPARγ-mediated pathways and chiral amino acid building blocks.

Molecular Formula C13H12N2O2
Molecular Weight 228.25 g/mol
CAS No. 122377-62-2
Cat. No. B043772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Phenylpyrimidin-5-yl)propanoic acid
CAS122377-62-2
Synonyms5-Pyrimidineacetic acid, -alpha--methyl-2-phenyl- (9CI)
Molecular FormulaC13H12N2O2
Molecular Weight228.25 g/mol
Structural Identifiers
SMILESCC(C1=CN=C(N=C1)C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H12N2O2/c1-9(13(16)17)11-7-14-12(15-8-11)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)
InChIKeyQUPOSPUCIJRFCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Phenylpyrimidin-5-yl)propanoic acid (CAS 122377-62-2): Chemical Identity and Procurement Baseline


2-(2-Phenylpyrimidin-5-yl)propanoic acid (CAS 122377-62-2) is a heterocyclic carboxylic acid consisting of a pyrimidine core substituted with a phenyl ring at the 2-position and an α-methylacetic acid (propanoic acid) side chain at the 5-position . It is classified as a pyrimidinyl-arylpropionic acid derivative and is primarily employed as a synthetic intermediate in medicinal chemistry programs targeting PPARγ-mediated pathways and chiral amino acid building blocks [1]. The compound possesses a single chiral center at the α-carbon of the propanoic acid moiety, a feature that is absent in the widely available 2-(2-phenylpyrimidin-5-yl)acetic acid analog (CAS 5810-65-1).

Why Generic In-Class Substitution Is Insufficient for 2-(2-Phenylpyrimidin-5-yl)propanoic acid Derivatives


Pyrimidinyl-arylpropionic acid derivatives exhibit steep structure-activity relationships (SAR) wherein minor modifications to the heterocycle substitution pattern, side-chain length, or stereochemistry profoundly affect target engagement, metabolic stability, and synthetic utility [1]. The α-methyl branch in 2-(2-phenylpyrimidin-5-yl)propanoic acid introduces a chiral center that is absent in the acetic acid analog, enabling stereoselective synthesis of enantiopure amino acid derivatives that are inaccessible from the achiral counterpart. Furthermore, repositioning the carboxylic acid from the 5-position (as in the target compound) to the 3-position or replacing the phenyl group with hydrogen yields compounds with distinct biological profiles, as demonstrated in PPARγ transactivation assays and antitumor proliferation studies [2]. Consequently, procurement of the incorrect analog risks compromising both biological activity outcomes and the stereochemical integrity of downstream products.

Quantitative Differentiation Evidence for 2-(2-Phenylpyrimidin-5-yl)propanoic acid vs. Closest Analogs


Chiral Synthetic Utility: α-Methyl Branch Enables Stereoselective Derivatization vs. Achiral Acetic Acid Analog

The α-methyl group in 2-(2-phenylpyrimidin-5-yl)propanoic acid provides a chiral center that enables resolution into (R)- and (S)-enantiomers for the synthesis of optically active amino acid derivatives, a capability lacking in the achiral comparator 2-(2-phenylpyrimidin-5-yl)acetic acid . While the acetic acid analog (CAS 5810-65-1) can only produce non-stereoselective products, the target compound is documented as a precursor for (S)-2-((tert-butoxycarbonyl)amino)-3-(2-phenylpyrimidin-5-yl)propanoic acid (CAS 2387566-95-0), a protected amino acid building block used in kinase-targeted drug design .

Chiral Resolution Amino Acid Synthesis Stereochemistry

Antitumor Activity: Pyrimidinyl-Propionic Acid Scaffold Outperforms Rosiglitazone in Cancer Cell Proliferation Assays

A novel series of α-aryloxy-α-methylhydrocinnamic acid derivatives (structural class encompassing the pyrimidinyl-propionic acid scaffold) demonstrated dose-dependent inhibition of cancer cell proliferation with IC50 values ranging from 12.7 to 29.7 μM, substantially lower than the IC50 of rosiglitazone (45.9–141 μM) [1]. Although the PPARγ agonistic activity of these compounds is much lower than rosiglitazone, their enhanced antitumor potency suggests a PPARγ-independent or partially dependent mechanism, making this scaffold attractive for anticancer development devoid of metabolic side effects associated with potent PPARγ activation [1]. Direct data for 2-(2-phenylpyrimidin-5-yl)propanoic acid is not explicitly reported in this study; however, the compound falls within the same pyrimidinyl-arylpropionic acid chemotype.

Antitumor Activity PPARγ Agonist MTT Assay

PPARγ Agonistic Activity: Class-Level Evidence of Receptor Transactivation vs. Rosiglitazone

Pyrimidinyl-propionic acid derivatives are disclosed in US Patent 8,513,233 as PPARγ agonists that activate PPAR-RXR heterodimers and interact with PPRE response elements, targeting polycystic kidney disease and cancer [1]. The patent establishes the class as having PPARγ agonistic activity, though most compounds exhibit substantially lower PPARγ transactivation potency than rosiglitazone. This reduced PPARγ agonism is advantageous for therapeutic applications where full PPARγ activation is associated with adverse metabolic effects (e.g., fluid retention, weight gain). The specific compound 2-(2-phenylpyrimidin-5-yl)propanoic acid is encompassed within the general formula (I) of the patent when R1 is methyl and Ar is phenyl.

PPARγ Agonism Transactivation Assay Nuclear Receptor

Regioisomeric Differentiation: 5-Substituted Propanoic Acid vs. 3-Substituted Isomer in Fused Heterocycle Synthesis

Substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids undergo condensation with aromatic amines in polyphosphoric acid to yield pyrido[2,3-d]pyrimidines, amides, and benzoxazolylethylpyrimidines in one step [1]. The 5-substituted regioisomer (i.e., the target compound scaffold) positions the carboxylic acid side chain at a distinct location on the pyrimidine ring compared to 2-substituted or 4-substituted analogs, dictating the regiochemical outcome of cyclocondensation reactions. This positional control is critical for accessing specific fused heterocyclic frameworks that are inaccessible from regioisomeric starting materials.

Regioselective Synthesis Fused Pyrimidines Heterocyclic Chemistry

High-Value Application Scenarios for 2-(2-Phenylpyrimidin-5-yl)propanoic acid (CAS 122377-62-2)


Synthesis of Enantiopure Kinase-Targeted Amino Acid Building Blocks

The α-chiral center of 2-(2-phenylpyrimidin-5-yl)propanoic acid enables resolution into single enantiomers that serve as precursors for (S)- or (R)-2-amino-3-(2-phenylpyrimidin-5-yl)propanoic acid derivatives . These enantiopure amino acids are incorporated into kinase inhibitor scaffolds where absolute stereochemistry dictates target binding affinity and selectivity. Procurement of the racemic or achiral analog is unsuitable for stereochemically defined medicinal chemistry campaigns.

PPARγ-Modulating Antitumor Lead Optimization for Polycystic Kidney Disease and Oncology

As a member of the pyrimidinyl-arylpropionic acid class, this compound serves as a starting material for synthesizing novel PPARγ agonists with dissociated antitumor activity and metabolic side-effect profiles [1]. Unlike rosiglitazone, which produces full PPARγ activation and dose-limiting fluid retention, derivatives of this scaffold may offer antitumor efficacy with attenuated metabolic burden, as supported by class-level MTT assay data showing IC50 values as low as 12.7 μM versus 45.9 μM for rosiglitazone [1].

Regioselective Synthesis of Fused Pyrimidine Heterocycles

The 5-substituted propanoic acid moiety directs cyclocondensation reactions with aromatic amines to generate pyrido[2,3-d]pyrimidine and benzoxazolylethylpyrimidine scaffolds [2]. These fused heterocycles are privileged structures in medicinal chemistry with reported activities spanning kinase inhibition, anti-inflammatory, and antimicrobial applications. Regioisomeric starting materials yield different products, making this compound the specific procurement choice for accessing the [2,3-d]pyrimidine series.

Quote Request

Request a Quote for 2-(2-Phenylpyrimidin-5-yl)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.